2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride
CAS No.: 1211450-86-0
Cat. No.: VC2862622
Molecular Formula: C13H18ClN3S
Molecular Weight: 283.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211450-86-0 |
|---|---|
| Molecular Formula | C13H18ClN3S |
| Molecular Weight | 283.82 g/mol |
| IUPAC Name | 2-(piperidin-4-ylmethylsulfanyl)-1H-benzimidazole;hydrochloride |
| Standard InChI | InChI=1S/C13H17N3S.ClH/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H |
| Standard InChI Key | UBNAYSZGXMYQSC-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CSC2=NC3=CC=CC=C3N2.Cl |
| Canonical SMILES | C1CNCCC1CSC2=NC3=CC=CC=C3N2.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure Analysis
The molecular architecture of 2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride features several key structural elements that contribute to its chemical identity and potential biological interactions:
The benzimidazole nucleus serves as the central scaffold, consisting of a benzene ring fused to an imidazole ring. This planar, aromatic heterocyclic system contains two nitrogen atoms at positions 1 and 3, with the N-H at position 1 capable of acting as both a hydrogen bond donor and acceptor. The 2-position of the benzimidazole is substituted with the piperidinylmethylthio group, creating an important connection point for the molecule's pharmacophoric elements.
The thioether linkage (-S-) serves as a crucial bridge between the benzimidazole core and the piperidine moiety. This sulfur-containing connection provides a specific bond angle and distance relationship between these two key pharmacophoric elements while introducing a degree of conformational flexibility. The thioether group can participate in various interactions with biological targets and is susceptible to metabolic transformations such as oxidation.
The piperidine ring, with its nitrogen at position 1 and the methylene linker to the sulfur attached at position 4, adds a basic center to the molecule. This nitrogen typically becomes protonated in the hydrochloride salt form, enhancing water solubility while maintaining the ability to interact with acidic residues in biological targets through ionic and hydrogen bonding interactions .
Physical and Chemical Properties
The physical and chemical properties of 2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride can be inferred based on its structural features and comparisons with similar compounds:
The compound likely appears as a crystalline solid with enhanced water solubility compared to its free base form due to the hydrochloride salt formation. The molecular weight would be approximately in the range of 290-310 g/mol, typical for compounds in this structural class. The presence of multiple nitrogen atoms and the thioether linkage creates several potential hydrogen bonding sites, influencing solubility characteristics and interactions with biological systems.
In terms of chemical reactivity, several key sites are noteworthy:
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The thioether linkage can undergo oxidation reactions to form sulfoxides or sulfones under appropriate conditions
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The N-H group of the benzimidazole can participate in deprotonation reactions under basic conditions
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The basic nitrogen in the piperidine ring can undergo quaternization reactions with alkylating agents
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The aromatic benzimidazole system can participate in electrophilic aromatic substitution reactions, though typically requiring activating conditions
These reactive sites contribute to both the compound's chemical behavior in synthetic transformations and its potential metabolic pathways in biological systems.
Synthesis and Preparation
Reaction Conditions and Considerations
The synthesis of 2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride requires careful attention to reaction conditions to optimize yield and purity:
For the thioether formation step, basic conditions using potassium carbonate or sodium hydroxide in polar aprotic solvents like DMF would typically be employed. The reaction might require moderate heating (60-80°C) for several hours to ensure complete conversion. Protection of the basic nitrogen in the piperidine ring might be necessary during certain synthetic steps, with tert-butyloxycarbonyl (Boc) being a common protecting group as seen in the synthesis of related compounds .
Based on patent literature for similar compounds, palladium-catalyzed reactions might be utilized, employing catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ with appropriate ligands in solvents like toluene or DMF . These reactions typically require careful control of temperature, exclusion of oxygen, and specific ligand selection to optimize the formation of the desired product.
Final conversion to the hydrochloride salt would involve treating the free base with hydrogen chloride, commonly in an anhydrous solvent system, followed by isolation through filtration and appropriate purification steps such as recrystallization.
Biological Activity and Pharmacological Properties
This comparison highlights how subtle structural variations, such as the position of substitution on the piperidine ring or the nature of the linking group, can significantly influence biological activity profiles and potential therapeutic applications.
Challenges and Future Directions
Several challenges and opportunities exist for the further development and application of 2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride:
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Comprehensive characterization: Further research is needed to fully characterize the compound's physical, chemical, and biological properties, including detailed receptor binding profiles and structure-activity relationships.
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Optimization of synthesis: Development of more efficient and scalable synthetic routes would facilitate further research and potential commercial applications.
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Formulation challenges: Despite the improved solubility provided by the hydrochloride salt form, developing appropriate pharmaceutical formulations may require additional research.
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Selectivity and safety: Ensuring adequate selectivity for intended targets while minimizing off-target effects remains a challenge for compounds in this structural class.
Future research directions could include:
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Detailed receptor binding studies to confirm and quantify interactions with D₂, 5-HT₁ₐ, and other potential targets
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Investigation of structural modifications to optimize activity, selectivity, and pharmacokinetic properties
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Evaluation in disease-specific models to identify the most promising therapeutic applications
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Exploration of combination approaches with established therapies for potential synergistic effects
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